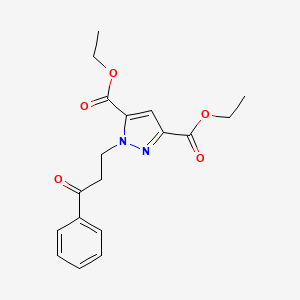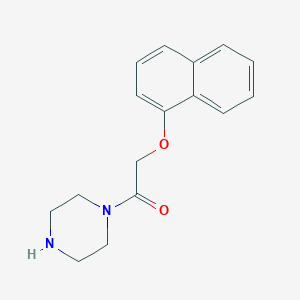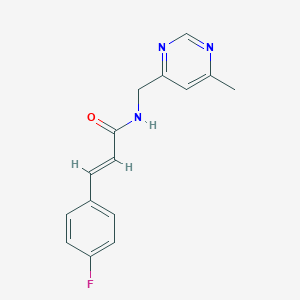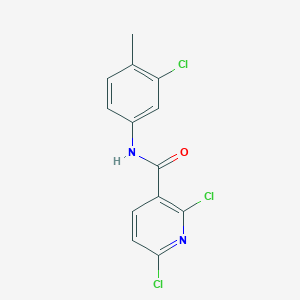
diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “diethyl” prefix suggests the presence of two ethyl groups, and “3-oxo-3-phenylpropyl” indicates a phenylpropyl group with a ketone functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, 1-O-(3-oxo-3-phenylpropyl)-d-glucopyranoses reacted at room temperature to give a mixture of isomers .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. A similar compound, 1-(3-Oxo-3-phenylpropyl)piperidinium, has a molecular formula of C14H20NO .Scientific Research Applications
Receptor Interaction Studies
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates amphiphilic character, allowing it to form stable complexes with various compounds such as amphetamines and dopamine. This interaction has been elucidated through crystal structure analysis, revealing a double helical supramolecular structure upon complexation with amphetamines, which could have implications for understanding receptor-ligand interactions in a biological context (Reviriego et al., 2006).
Spectroscopic and Theoretical Studies
Diethyl 1H-pyrazole-3,5-dicarboxylate has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations to understand its structural properties and vibrational frequencies. This research provides insights into the electronic and geometric configurations of the molecule, contributing to the field of molecular design and computational chemistry (Sri et al., 2012).
Green Chemistry Synthesis
An environmentally friendly, solvent-free synthesis method for producing diethyl 1H-pyrazole-3,5-dicarboxylate derivatives has been developed. This method emphasizes the principles of green chemistry, including the use of hypervalent iodine (III) reagents for oxidative aromatization under mild conditions, offering an efficient approach to synthesizing these compounds with high yields (Kumar et al., 2014).
Applications in Heterocyclic Synthesis
Diethyl 1H-pyrazole-3,5-dicarboxylate serves as a precursor for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. The transformations of this compound have led to the development of new molecules with potential applications in drug discovery and materials science (Zupančič et al., 2008).
Anticancer Research
Research has explored the use of diethyl 1H-pyrazole-3,5-dicarboxylate derivatives in the development of anticancer agents. Studies have demonstrated the synthesis of quadracyclic regioisomers from this compound, which exhibited significant in vitro antiproliferative activity, outperforming established anticancer drugs in some cases (Jose, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the human dopamine receptor d2 .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to the active site, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, such as the dopamine signaling pathway .
Pharmacokinetics
The compound’s predicted properties include a melting point of 116-118 °c, a boiling point of 5405±500 °C (Predicted), and a density of 1168±006 g/cm3 (Predicted) .
Result of Action
Similar compounds have been found to have various effects, such as modulating receptor activity .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .
properties
IUPAC Name |
diethyl 1-(3-oxo-3-phenylpropyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-24-17(22)14-12-15(18(23)25-4-2)20(19-14)11-10-16(21)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTARNVVQACBGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCC(=O)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2370189.png)
![Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2370191.png)
![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)
![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2370197.png)

![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)


![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)